molecular formula C23H28N6O4S B2720108 4-(N,N-dimethylsulfamoyl)-N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)benzamide CAS No. 1207004-65-6

4-(N,N-dimethylsulfamoyl)-N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)benzamide

Cat. No. B2720108
CAS RN: 1207004-65-6
M. Wt: 484.58
InChI Key: JBUTWEGLKVPMEI-UHFFFAOYSA-N
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Description

Benzamides are a class of compounds containing a benzamide moiety, which is a benzene ring attached to a carboxamide group . They are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .


Synthesis Analysis

Benzamides can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structures of benzamides can be analyzed using various techniques. For example, the structure of a similar compound, 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline, was analyzed and found to consist of asymmetric units of C16H20N2O in orthorhombic crystal systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzamides can vary widely depending on their specific structure. For example, N-(4-Bromophenyl)benzamide, a type of benzamide, forms colorless crystals with a melting point of 198–200 °C .

Scientific Research Applications

Synthesis and Chemical Properties

Compounds with similar structures to the specified chemical have been synthesized for various applications, including the development of novel heterocyclic compounds with potential therapeutic activities. For example, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone showcases the diversity of chemical reactions and potential for creating compounds with unique biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Such synthetic strategies highlight the versatility of pyrimidine and benzamide derivatives in drug design and development.

Biological Activities and Therapeutic Potential

Research into similar compounds has indicated a variety of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. For instance, compounds synthesized from visnagenone and khellinone have shown significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects, demonstrating their potential as novel therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These findings suggest that pyrimidine and benzamide derivatives could be explored further for their therapeutic potential in treating various diseases.

Antimicrobial and Antifungal Applications

Some derivatives have also been investigated for their antimicrobial and antifungal activities. The synthesis and evaluation of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives, for example, have shown significant antibacterial and antifungal activity, suggesting their potential use in developing new antimicrobial agents (Vijaya Laxmi, Ravi, & Nath, 2019).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O4S/c1-16-15-21(27-18-7-9-19(33-4)10-8-18)28-23(26-16)25-14-13-24-22(30)17-5-11-20(12-6-17)34(31,32)29(2)3/h5-12,15H,13-14H2,1-4H3,(H,24,30)(H2,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUTWEGLKVPMEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-dimethylsulfamoyl)-N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)benzamide

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